
2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
作用机制
Target of Action
The primary targets of the compound “2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid” are currently unknown. The compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .
Mode of Action
As an indole derivative, it may interact with its targets in a manner similar to other indole compounds, which are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities and processes
Result of Action
As an indole derivative, it may have a broad spectrum of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 3-chlorophenylthiourea can react with 2-bromo-3-methylbutan-2-one under basic conditions to form the thiazole ring.
-
Amination: : The introduction of the amino group can be achieved through nucleophilic substitution reactions. For example, the thiazole intermediate can be treated with ammonia or an amine derivative to introduce the amino group at the desired position.
-
Carboxylation: : The carboxylic acid group can be introduced via carboxylation reactions. One common method is the hydrolysis of an ester precursor, which can be synthesized by reacting the thiazole intermediate with an appropriate esterifying agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, use of catalysts, and green chemistry principles are often employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiazole ring and the chlorophenyl group can impart biological activity, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its derivatives may be used in the production of polymers, dyes, and other specialty chemicals.
相似化合物的比较
Similar Compounds
2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid: Lacks the chlorophenyl group, which may result in different biological activity and chemical reactivity.
2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid: The bromine atom can impart different electronic and steric effects compared to chlorine, potentially altering its reactivity and biological properties.
2-((3-Methylphenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid: The methyl group can influence the compound’s hydrophobicity and binding interactions.
Uniqueness
The presence of the 3-chlorophenyl group in 2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can translate into specific biological activities and chemical reactivities that are not observed in its analogs.
属性
IUPAC Name |
2-(3-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWVBJXJLDVSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2760316.png)
![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2760317.png)
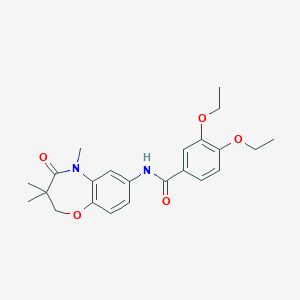
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2760319.png)
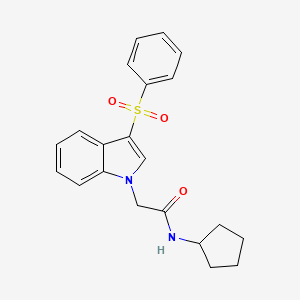
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)
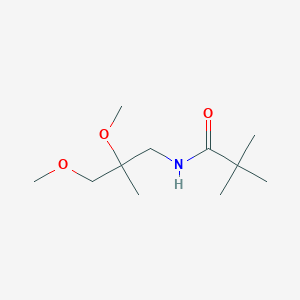
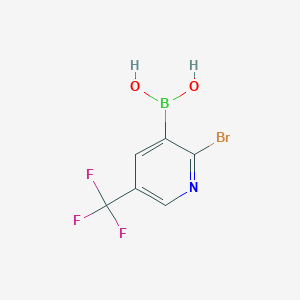
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2760328.png)
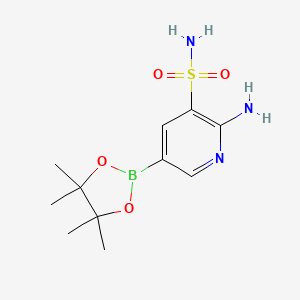
![N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2760332.png)
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2760333.png)
![ethyl 2-[2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2760337.png)
![(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2760338.png)
